molecular formula C22H26N6O2S B2817143 1-((cyanomethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034302-37-7

1-((cyanomethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2817143
CAS No.: 2034302-37-7
M. Wt: 438.55
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((cyanomethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a chemical compound with the molecular formula C₂₂H₂₆N₆O₂S and a molecular weight of 438.55 g/mol . Its structure is based on a [1,2,4]triazolo[4,3-a]quinazoline core, a privileged scaffold in medicinal chemistry known for yielding molecules with a range of biological activities. While the specific biological pathway and full research applications for this compound are still being characterized, its sophisticated structure, featuring a cyanomethylthio substituent and a cyclopentyl carboxamide group, makes it a valuable chemical tool for probe discovery and screening assays . Researchers can utilize this compound to explore novel therapeutic targets, study structure-activity relationships (SAR) within this class of heterocyclic compounds, and investigate mechanisms of enzyme inhibition. The compound is offered with a high level of purity and is intended for non-human research applications only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or veterinary purposes. Researchers should consult the product's safety data sheet (MSDS) and handle it in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-(cyanomethylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2S/c1-14(2)9-11-27-20(30)17-8-7-15(19(29)24-16-5-3-4-6-16)13-18(17)28-21(27)25-26-22(28)31-12-10-23/h7-8,13-14,16H,3-6,9,11-12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPNIXLYOODFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((cyanomethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 2034302-37-7) is a novel triazole derivative with potential biological activities. This article explores its synthesis, biological properties, and applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N6O2SC_{22}H_{26}N_{6}O_{2}S, with a molecular weight of 438.55 g/mol . The structure features a triazoloquinazoline backbone which is known for various biological activities, including kinase inhibition and anticancer properties.

PropertyValue
Molecular FormulaC22H26N6O2S
Molecular Weight438.55 g/mol
Purity95%
CAS Number2034302-37-7

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the triazole ring and subsequent modifications to introduce the cyanomethylthio and carboxamide functional groups. Specific synthetic pathways have not been detailed in the available literature but are crucial for producing compounds in this class.

Kinase Inhibition

The biological activity of quinazoline derivatives often includes inhibition of cyclin-dependent kinases (CDKs) and other protein kinases:

  • CDK Inhibition : The compound may inhibit CDK9, which plays a crucial role in cell cycle regulation and transcriptional control. Inhibitors of CDK9 are being explored for their potential to treat various cancers .

Case Studies

While direct studies on This compound are sparse, related research provides insights into its potential:

  • Thiazole-Fused Quinazolines : A study evaluating thiazole-fused quinazolines showed significant cytotoxicity against human cancer cell lines with IC50 values in the micromolar range. These findings suggest that modifications to the quinazoline structure can enhance anticancer activity .
  • Kinase Profiling : Another study tested various quinazoline derivatives against a panel of human kinases (CDK9, GSK3β, etc.) and reported varying degrees of inhibition, indicating a structure-activity relationship that could be applied to new compounds like the one discussed .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle : The target compound shares the [1,2,4]triazolo[4,3-a]quinazoline core with compounds in and , whereas describes an imidazopyridine derivative, which lacks the triazole ring and exhibits different electronic properties .

Substituent Impact: The cyanomethylthio group in the target compound may enhance electron-withdrawing effects compared to simple thioether or acetamido groups in analogs . The isopentyl substituent (branched alkyl) at position 4 likely improves membrane permeability relative to the benzyl group in ’s compound .

Pharmacological Potential

  • H1-Antihistamine Activity: Compounds with 5-oxo and thioether substituents (e.g., ’s derivatives) show non-sedative H1-antihistamine effects, suggesting the target compound’s cyanomethylthio group could enhance receptor binding kinetics .

Q & A

Q. What are the optimal synthetic routes for preparing this triazoloquinazoline derivative?

The compound’s synthesis typically involves multi-step reactions:

  • Core formation : Cyclocondensation of 5-oxo-4,5-dihydroquinazoline precursors with hydrazine derivatives to form the triazole ring .
  • Functionalization : Introduction of the cyanomethylthio group via nucleophilic substitution (e.g., using thiocyanates) under reflux in ethanol or DMF .
  • Amide coupling : Reaction of the carboxylic acid intermediate with cyclopentylamine using coupling agents like DCC (dicyclohexylcarbodiimide) . Key parameters include solvent choice (ethanol for milder conditions, DMF for higher reactivity), temperature (60–100°C), and catalysts (e.g., benzyltributylammonium bromide for phase transfer) .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the triazole ring and substituent positions (e.g., cyclopentyl group at δ 1.5–2.0 ppm) .
  • IR spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 2200 cm⁻¹ (C≡N stretch) validate the carboxamide and cyanomethylthio groups .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Q. What preliminary biological screening methods are recommended for this compound?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the triazoloquinazoline scaffold’s known activity .

Q. How do structural modifications (e.g., isopentyl vs. methyl groups) impact activity?

  • The isopentyl chain enhances lipophilicity, improving membrane permeability (logP > 3.5 predicted via computational models) .
  • Substitution at the cyanomethylthio position affects electrophilicity; bulkier groups reduce reactivity but may improve metabolic stability .

Advanced Research Questions

Q. What mechanistic studies can elucidate its mode of action in kinase inhibition?

  • Molecular docking : Use X-ray crystallography data of homologous kinases (e.g., EGFR or CDK2) to model binding interactions. The triazole ring may act as a hinge region mimic .
  • Kinase profiling : Screen against a panel of 50+ kinases to identify selectivity patterns. Compare with control compounds like gefitinib .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .

Q. How can structure-activity relationship (SAR) studies optimize potency?

  • Systematic substitution : Replace the cyclopentyl group with bicyclic amines (e.g., cyclohexyl or adamantyl) to test steric effects .
  • Bioisosteric replacement : Swap the cyanomethylthio group with trifluoromethylthio or methylsulfonyl to modulate electron-withdrawing properties .
  • Data analysis : Use multivariate regression to correlate substituent Hammett constants (σ) with IC₅₀ values .

Q. What computational strategies predict metabolic stability and toxicity?

  • ADMET prediction : Software like Schrödinger’s QikProp calculates CYP450 inhibition risk and BBB penetration .
  • Metabolite identification : LC-MS/MS analysis of liver microsome incubations to detect oxidative (e.g., sulfoxide formation) or hydrolytic degradation .

Q. How to resolve contradictions in biological data across studies?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed serum concentration in cell culture media) .
  • Off-target profiling : Use CRISPR-Cas9 knockout models to confirm target specificity .
  • Batch variability control : Ensure synthetic batches are identical via ¹H NMR and elemental analysis .

Q. What advanced techniques address solubility and formulation challenges?

  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes for enhanced bioavailability .

Q. How to isolate and characterize enantiomers if chirality is present?

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental spectra with DFT-simulated data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.